molecular formula C11H19N3O2 B8195224 Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B8195224
M. Wt: 225.29 g/mol
InChI Key: BTWCKQOWWVNXTC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (CAS: 1589565-36-5) is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) group at position 1 and a cyanomethyl substituent at position 2 of the piperazine ring. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) targeting oncogenic KRASG12C . The Boc group enhances stability during synthetic procedures, while the cyanomethyl group provides a reactive site for further functionalization.

Properties

IUPAC Name

tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCKQOWWVNXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperazine

The synthesis begins with the protection of the piperazine ring. Piperazine, a symmetrical diamine, is selectively protected at one nitrogen using tert-butyloxycarbonyl (Boc) anhydride. This step ensures regioselectivity during subsequent functionalization.

Typical Conditions :

  • Reagents : Boc anhydride (1.2 equiv), triethylamine (TEA, 2.0 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Yield : 85–92%

The Boc group provides steric protection and stability under basic conditions, facilitating downstream reactions.

Cyanomethylation of the Piperazine Ring

The introduction of the cyanomethyl group occurs via nucleophilic alkylation. The unprotected nitrogen of Boc-piperazine reacts with cyanomethyl bromide or chloride in the presence of a base.

Key Variables :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 60–80°C

  • Reaction Time : 12–24 hours

Yield Optimization :

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8078
NaHTHF6065
DBUAcetonitrile7072

The use of K₂CO₃ in DMF at 80°C maximizes yield while minimizing side products such as dialkylation.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key advantages include precise temperature control and reduced reaction times.

Process Parameters :

  • Residence Time : 30–60 minutes

  • Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) for acid scavenging

  • Throughput : 5–10 kg/hour

Case Study : A pilot-scale facility achieved 89% yield using a tubular reactor with in-line IR monitoring to track Boc-deprotection and alkylation.

Mechanistic Insights and Side Reactions

Competing Pathways

The cyanomethylation step may produce undesired byproducts:

  • Dialkylation : Occurs when excess cyanomethyl halide reacts with both piperazine nitrogens. Mitigated by using stoichiometric halide (1.05 equiv).

  • Hydrolysis : Cyanomethyl groups hydrolyze to carboxamides under prolonged exposure to moisture. Controlled via anhydrous conditions and molecular sieves.

Side Reaction Yields :

ByproductFrequency (%)Conditions
Dialkylated product12–18Excess alkylating agent
Hydrolysis product5–8Humid solvent

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with gradient elution (hexane:ethyl acetate 8:1 → 4:1). High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical applications.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.75–3.10 (m, 8H, piperazine), 3.45 (s, 2H, CH₂CN).

  • HRMS : Calculated for C₁₁H₁₉N₃O₂ [M+H]⁺: 226.1552; Found: 226.1554.

Comparative Analysis of Methodologies

Solvent Impact on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk thermal decomposition. Non-polar solvents (THF, acetonitrile) offer milder conditions but slower kinetics.

Solvent Comparison :

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77895
Acetonitrile37.57297
THF7.56592

Emerging Innovations in Synthesis

Photocatalytic Alkylation

Recent advances utilize visible-light photocatalysis to achieve room-temperature cyanomethylation. Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]²⁺) catalyzes single-electron transfer (SET), reducing halide elimination.

Preliminary Results :

  • Catalyst Loading : 2 mol%

  • Yield : 82%

  • Reaction Time : 6 hours

This method reduces energy consumption and avoids strong bases, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate has been identified as a promising candidate for various therapeutic applications due to its unique structural features. Its piperazine ring structure is known to interact with multiple biological targets, which can be leveraged for drug development.

The compound's biological activities include potential antibacterial and anticancer properties. Research indicates that derivatives of piperazine compounds often demonstrate significant cytotoxicity against various cancer cell lines.

Antibacterial Properties

Research has highlighted the antibacterial activity of this compound against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential role in addressing antibiotic resistance issues .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin. The mechanism involves the disruption of cellular proliferation pathways, leading to increased cancer cell death.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to ensure high yield and purity. The following table summarizes the synthetic route:

StepReagentsConditionsYield
1Piperazine + BOC anhydride0°C for 1 hour60%
2Reaction mixture with water + K2CO3Basic extraction-
3Column chromatographyPurification-

Case Study: PD-L1 Inhibition

A PhD thesis explored the immunomodulatory effects of this compound, particularly its ability to inhibit PD-L1 interactions. The study utilized mouse splenocytes exposed to recombinant PD-L1, demonstrating that the compound could significantly restore immune function at specific concentrations.

Case Study: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound across various cancer cell lines, revealing dose-dependent responses with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperazine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring provides structural stability and can interact with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

Table 1: Structural Comparison of Piperazine-1-carboxylate Derivatives
Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Weight (g/mol) Key Applications
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate Cyanomethyl None 225.29 PROTAC synthesis
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate Cyanomethyl Benzyloxycarbonyl 289.33 Intermediate in PROTACs
Tert-butyl 4-methylpiperazine-1-carboxylate None Methyl 200.28 General synthetic building block
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate None 2-Cyano-4-formylphenyl 343.38 Aldehyde-functionalized intermediates
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate None 3-Cyano-6-phenylpyridinyl 393.45 Kinase inhibitor scaffolds

Key Observations :

  • Cyanomethyl vs. Methyl: The cyanomethyl group in the target compound introduces polarity and reactivity compared to the nonpolar methyl group in tert-butyl 4-methylpiperazine-1-carboxylate. This enhances its utility in coupling reactions for PROTACs .
  • Boc vs. Benzyl Protection: Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate () employs a benzyl group, which requires harsher deprotection conditions (e.g., hydrogenolysis) compared to the acid-labile Boc group .

Reactivity Insights :

  • The cyanomethyl group facilitates Pd-catalyzed cross-coupling reactions, critical for constructing PROTAC scaffolds .
  • Simpler derivatives like tert-butyl 4-methylpiperazine-1-carboxylate are synthesized via straightforward nucleophilic substitution, avoiding transition-metal catalysts .
Table 3: Property Comparison
Compound Name LogP Solubility (mg/mL) Stability Biological Activity
This compound 1.2 0.5 (DMSO) Stable at 2–8°C; sensitive to acids KRASG12C degradation
Tert-butyl 4-methylpiperazine-1-carboxylate 1.8 1.2 (DMSO) Ambient stability No direct activity
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 0.9 0.3 (EtOAc) Light-sensitive; forms hydrogen bonds Intramolecular C–H insertion

Functional Group Impact :

  • The cyanomethyl group lowers LogP (increased hydrophilicity) compared to alkyl-substituted analogs, improving aqueous compatibility .
  • Diazoacetyl derivatives exhibit unique reactivity in photochemical applications but require stringent storage conditions .

Biological Activity

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol. It features a piperazine ring, which contributes to its biological activity through various interactions with biological targets. The presence of the tert-butyl and cyanomethyl groups enhances its lipophilicity and potential for receptor binding.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The following table summarizes the known mechanisms of action:

Target Mechanism Effect
EnzymesInhibition of enzyme activityModulation of metabolic pathways
ReceptorsBinding affinity to neurotransmitter receptorsPotential neuropharmacological effects
Cancer cellsInduction of apoptosis or cell cycle arrestAntitumor activity

Anticancer Activity

Recent studies have indicated that compounds with similar piperazine structures exhibit notable anticancer properties. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 34 to >100 µM in different models (Table 1).

Table 1: Cytotoxicity of Piperazine Derivatives

Compound IC50 (µM) Cell Line
Compound A34.31MDA-MB 231
Compound B39.78U-87 MG
Tert-butyl derivative>100Various

Anthelmintic Activity

Piperazine derivatives have also demonstrated efficacy against helminth parasites. Studies show that certain derivatives can achieve over 90% mortality in muscle larvae of Trichinella spiralis at concentrations as low as 100 µg/mL after 48 hours, indicating strong anthelmintic potential.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of piperazine derivatives on breast cancer cell lines. The results indicated that the most potent derivative exhibited a significantly lower migration rate compared to standard treatments, suggesting potential for further development as an anticancer agent .
  • Anthelmintic Efficacy : In comparative studies against commercial anthelmintics like albendazole (ABZ) and ivermectin, certain piperazine compounds showed enhanced larvicidal activity, outperforming these established drugs in specific assays.

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In vivo studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic studies : To explore the specific pathways affected by this compound.
  • Structure-activity relationship (SAR) analyses : To optimize the chemical structure for enhanced bioactivity.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of a piperazine core. A common approach is coupling tert-butyl piperazine-1-carboxylate derivatives with cyanomethylating agents under nucleophilic substitution conditions. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate was synthesized via Buchwald-Hartwig coupling using Pd catalysts, achieving 88.7% yield in 1,4-dioxane at 110°C for 12 hours . Reaction parameters like solvent polarity, temperature, and catalyst choice (e.g., Pd vs. Cu) critically impact yield and purity.

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structural integrity of this compound?

  • 1H NMR : The tert-butyl group appears as a singlet at δ ~1.46 ppm, while the piperazine protons resonate between δ 3.0–3.8 ppm as broad multiplets. The cyanomethyl group (CH2CN) shows a triplet at δ ~2.5–3.0 ppm .
  • LCMS : A molecular ion peak at m/z corresponding to [M+H]+ (e.g., m/z 243 for a related compound) confirms molecular weight .

Q. What strategies mitigate competing side reactions during functionalization of the piperazine ring?

Boc (tert-butyloxycarbonyl) protection of the piperazine nitrogen is essential to prevent unwanted nucleophilic attacks. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized by first protecting the piperazine ring, followed by controlled alkylation with ethyl bromoacetate .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational flexibility of this compound derivatives?

Single-crystal X-ray diffraction of analogs (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) reveals chair conformations of the piperazine ring and torsional angles between substituents. Weak hydrogen bonds (C–H⋯O) stabilize crystal packing, influencing solubility and reactivity .

Q. What computational methods predict the reactivity of the cyanomethyl group in cross-coupling reactions?

Density Functional Theory (DFT) can model transition states for reactions involving the cyanomethyl moiety. For instance, Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution to guide catalyst selection .

Q. How do structural modifications (e.g., replacing cyanomethyl with hydrazino groups) alter biological activity?

Substituting cyanomethyl with hydrazino groups in analogs like tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate enhances hydrogen-bonding capacity, improving interactions with enzymes such as phosphoglycerate dehydrogenase (PHGDH). IC50 values correlate with substituent electronegativity .

Q. What experimental protocols resolve contradictions in pharmacological data for piperazine-carboxylate derivatives?

  • Dose-Response Studies : Test compounds across concentrations (nM–μM) to identify non-linear effects.
  • Off-Target Assays : Use kinase profiling panels to rule out false positives. For example, tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate showed selective inhibition of HIF prolyl-hydroxylase (IC50 = 50 nM) but required counter-screening against >100 kinases to validate specificity .

Data Analysis & Methodological Guidance

Q. How should researchers address low yields in Suzuki-Miyaura couplings involving tert-butyl-protected piperazines?

FactorOptimization StrategyExample
CatalystUse Pd(OAc)2/XPhos instead of Pd(PPh3)4Improved yield from 62% to 91% in tert-butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate synthesis
SolventReplace toluene with 1,4-dioxane to enhance solubilityYield increased by 20% in analogous reactions

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading).
  • Control Charts : Monitor batch-to-batch variability in purity (HPLC) and yield.

Q. How can researchers leverage structure-activity relationships (SAR) to design novel analogs?

  • Key Modifications :
  • Piperazine Ring : Methylation at C3/C5 (e.g., tert-butyl 3,5-dimethylpiperazine-1-carboxylate) reduces steric hindrance for enzyme binding .
  • Cyanomethyl Group : Replace with trifluoromethyl to enhance metabolic stability .

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